2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide -

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Catalog Number: EVT-4580281
CAS Number:
Molecular Formula: C22H27N5O3
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound exhibiting both 5-hydroxytryptamine (5-HT)1A receptor agonism and 5-HT3 receptor antagonism. [] This dual activity makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). [] Studies have shown TZB-30878 effectively inhibits 5-HT-induced bradycardia in rats and normalizes stress-induced defecation in an IBS-like animal model. []

Relevance: TZB-30878 is structurally related to 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide through the shared quinazolin-4(3H)-one core and the presence of a piperazine ring. Both compounds also contain substituted aromatic rings linked to the piperazine moiety. While the main compound features a methoxyphenyl group, TZB-30878 incorporates a quinolin-2-yl substituent. Additionally, TZB-30878 features a longer butyl linker between the piperazine and quinazolinone core compared to the acetamide linker in the main compound. These shared structural features suggest potential for similar biological activity, particularly related to serotonin receptor modulation.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [, ] It effectively alleviates migraine symptoms and demonstrates high selectivity for CGRP receptors over adrenomedullin (AM) receptors. [, ] Its affinity for CGRP receptors is attributed to the presence of tryptophan at position 74 of receptor activity-modifying protein 1 (RAMP1), a component of the CGRP receptor. [, ]

Relevance: BIBN4096BS shares the quinazolinyl core structure with 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide. Additionally, both compounds incorporate a piperazine ring within their structure. While the main compound has a simpler 2-methoxyphenyl substituent on the piperazine, BIBN4096BS features a more complex 4-pyridinyl group connected via a carbonyl linker and a pentyl chain. The presence of the quinazolinyl core and piperazine ring suggests these compounds may share similar chemical properties and potentially interact with related biological targets. ,

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100,635)

Compound Description: WAY 100,635 is a selective 5-HT1A receptor antagonist. [, , ] It is commonly used in pharmacological studies to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. For example, WAY 100,635 has been shown to block the effects of 8-hydroxy-2-dipropylaminotetralin (8-OH-DPAT), a 5-HT1A/5-HT7 receptor agonist, on prepulse inhibition in rats. [] It also antagonizes the antinociceptive action of buspirone, gepirone, and ipsapirone, which are 5-HT1A partial agonists. []

Relevance: WAY 100,635 and 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide are structurally similar due to the common 4-(2-methoxyphenyl)-1-piperazinyl moiety. The difference lies in the remaining structure, where WAY 100,635 features an ethyl linker connected to a pyridinyl cyclohexanecarboxamide, whereas the main compound includes an acetamide linker joined to a 7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl group. This structural similarity suggests a potential for shared pharmacological activity, particularly related to serotonin receptor interactions. , ,

8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378)

Compound Description: BMY 7378 is a selective α1D-adrenoceptor antagonist. [, , ] It is frequently used as a pharmacological tool to investigate the role of α1D-adrenoceptors in various physiological processes. For instance, BMY 7378 has been used to characterize α1-adrenoceptor subtypes in canine mesenteric arteries. [] It has also been shown to block the antagonistic effects of certain 5-HT1A partial agonists on morphine-induced antinociception in rats. []

Relevance: BMY 7378 and 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide share the 4-(2-methoxyphenyl)-1-piperazinyl structural element. The remaining portion of the molecules differs significantly, with BMY 7378 containing an ethyl linker connected to an 8-azaspiro[4.5]decane-7,9-dione ring system, whereas the main compound possesses an acetamide linker attached to a 7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl group. The shared 4-(2-methoxyphenyl)-1-piperazinyl moiety suggests these compounds may exhibit some overlapping pharmacological activities, potentially related to their interactions with specific receptor subtypes. , ,

Properties

Product Name

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5O3/c1-15-11-17-16(19(28)12-15)13-23-22(24-17)25-21(29)14-26-7-9-27(10-8-26)18-5-3-4-6-20(18)30-2/h3-6,13,15H,7-12,14H2,1-2H3,(H,23,24,25,29)

InChI Key

FLEPQQNJUGCROY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.